3-Carbamoyl-2-phenylpropionaldehyde
説明
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.2 g/mol |
IUPAC名 |
(3-oxo-2-phenylpropyl) carbamate |
InChI |
InChI=1S/C10H11NO3/c11-10(13)14-7-9(6-12)8-4-2-1-3-5-8/h1-6,9H,7H2,(H2,11,13) |
InChIキー |
XUCMSYZLYLONTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C=O |
正規SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C=O |
同義語 |
3-C-2-PP 3-carbamoyl-2-phenylpropionaldehyde |
製品の起源 |
United States |
科学的研究の応用
Role in Drug Metabolism
Felbamate Metabolism
3-Carbamoyl-2-phenylpropionaldehyde is identified as an intermediate in the metabolic pathway of felbamate, which is used in the treatment of epilepsy. Research indicates that this compound undergoes a series of reactions that contribute to the pharmacological effects and potential toxicities associated with felbamate therapy. Specifically, it has been shown to convert into 2-phenylpropenal (atropaldehyde) and 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, the latter being a more stable product that may act as a reservoir for the reactive aldehyde .
Toxicological Implications
The cytotoxicity of this compound has been demonstrated in vitro, with growth inhibition observed in cultured fibroblasts. The compound exhibited a GI50 value of approximately 53 µM, indicating significant cytotoxic potential. In contrast, its metabolic products like atropaldehyde showed even higher toxicity, suggesting that this pathway could be responsible for some adverse effects related to felbamate treatment .
Chemical Properties and Reactivity
Stability and Reactivity
At physiological pH, this compound is highly unstable with a half-life of less than 30 seconds. It primarily undergoes reversible cyclization rather than hydrolysis or oxidation, which leads to the formation of more stable cyclic compounds . This unique behavior highlights its potential utility in designing drugs that require rapid activation or deactivation.
Table: Summary of Key Research Findings on this compound
化学反応の分析
Chemical Reactions and Reactivity
3-Carbamoyl-2-phenylpropionaldehyde is highly unstable at physiological pH, with a half-life of less than or equal to 30 seconds . Key reactions include:
-
Elimination to 2-phenylpropenal (Atropaldehyde): this compound undergoes facile elimination to form 2-phenylpropenal, also known as atropaldehyde . Atropaldehyde is a highly reactive α,β-unsaturated aldehyde .
-
Reversible Cyclization: It undergoes reversible cyclization to generate 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, a urethane. This cyclic form has a longer half-life at physiological pH (t1/2 ≥ 5 hours) and may act as a stable reservoir of the reactive aldehyde in vitro and in vivo .
-
Conversion to 3-Carbamoyl-2-phenylpropionic acid: this compound can be converted into 3-carbamoyl-2-phenylpropionic acid, a major human metabolite of felbamate. This reaction is catalyzed by aldehyde dehydrogenase .
-
Glutathione Conjugation: In vitro incubation of this compound with glutathione results in the formation of a glutathione-atropaldehyde conjugate .
These reactions are summarized in the table below:
Cytotoxicity
This compound exhibits significant cytotoxicity . In one study, it showed a GI50 (50% growth inhibition) value of 53 ± 8 μM to cultured fibroblasts . In comparison, atropaldehyde, formed from this compound, is even more cytotoxic, with a GI50 of 4.1 ± 1.1 μM .
Immunogenicity
This compound (CBMA) treatment appeared immunogenic, causing footpad inflammation, hardening, scab formation, and an increase in thickness. The popliteal lymph node (PLN) cell count in CBMA-treated mice increased 8-fold as compared to control, felbamate, or 2-phenyl-1,3-propandiol monocarbamate-treated mice. Immunohistochemical analysis of the CBMA-exposed PLNs revealed germinal center formation, indicating B cell proliferation, later confirmed by flow cytometry. CBMA treatment also caused an increase in the production of IgM and IgG1 antibodies as well as IL-4 and IFN-gamma cytokines .
類似化合物との比較
Comparison with Similar Compounds
Key Structural and Functional Analogues
2-Phenylpropenal (Atropaldehyde) Structure: α,β-unsaturated aldehyde (C6H5CH=CHCHO). Reactivity: Highly electrophilic due to the conjugated carbonyl system, forming adducts with nucleophiles like glutathione . Cytotoxicity: GI50 = 4.1 ± 1.1 µM, comparable to acrolein and 4-hydroxy-2-nonenal . Metabolic Fate: Generated via elimination from 3-carbamoyl-2-phenylpropionaldehyde; implicated in felbamate toxicity .
4-Hydroxy-2-nonenal (HNE) Structure: α,β-unsaturated aldehyde with a hydroxylated carbon chain (CH3(CH2)4CH(OH)CH=CHCHO). Reactivity: Targets cysteine, histidine, and lysine residues in proteins, causing oxidative stress . Cytotoxicity: GI50 ≈ 1–10 µM, similar to atropaldehyde .
Acrolein
- Structure : Simplest α,β-unsaturated aldehyde (CH2=CHCHO).
- Reactivity : Forms DNA and protein adducts, contributing to pulmonary and hepatic toxicity .
- Cytotoxicity : GI50 ≈ 2–5 µM .
3-Carbamoyl-2-phenylpropionic Acid Structure: Carboxylic acid derivative of this compound. Reactivity: Non-electrophilic; generated via oxidation of the aldehyde group by aldehyde dehydrogenase . Cytotoxicity: GI50 >500 µM, indicating negligible toxicity .
2-Phenyl-1,3-propanediol Monocarbamate Structure: Felbamate metabolite with a monocarbamate and diol group. Reactivity: Stable precursor to this compound. Cytotoxicity: GI50 >500 µM, non-toxic .
Comparative Data Table
Critical Analysis
- Reactivity and Toxicity : The aldehyde group in this compound is central to its cytotoxicity, as its oxidation to 3-carbamoyl-2-phenylpropionic acid eliminates toxicity. Atropaldehyde, despite lacking the carbamoyl group, is more toxic due to its α,β-unsaturation, enabling rapid adduct formation .
- Metabolic Stability : The cyclization of this compound to 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (half-life ≥5 h) acts as a reservoir, prolonging aldehyde release and toxicity .
- Therapeutic Implications: Felbamate’s toxicity is linked to this compound’s metabolic instability, contrasting with safer analogues like 2-phenyl-1,3-propanediol monocarbamate .
準備方法
Reaction Mechanism and Steps
The patent-described method begins with phenylpropionaldehyde reacting with sodium cyanide and an L-lysine derivative in a protonic solvent (e.g., methanol or water) at 0–50°C. The reaction proceeds via a Strecker-type synthesis, where the aldehyde undergoes nucleophilic addition with cyanide to form a cyanohydrin intermediate. Subsequent hydrolysis in acidic or basic media converts the nitrile group (-CN) to a carbamoyl group (-CONH2).
Key Steps :
-
Cyanohydrin Formation :
Conducted in methanol/water mixtures, this step achieves a 91:9 enantiomeric ratio (S:R) under optimized conditions.
-
Hydrolysis to Carbamoyl :
Acidic hydrolysis with HCl/ethanol at 0°C yields the target compound, albeit with competing side reactions leading to byproducts such as 2-phenylpropenal.
Optimization and Challenges
-
Solvent Influence : Methanol enhances cyanide solubility and reaction homogeneity, while water facilitates hydrolysis.
-
Temperature Control : Maintaining temperatures below 50°C minimizes unintended elimination reactions.
-
Yield and Purity : The patent reports a 68–92% yield for intermediates, though final isolation of this compound is complicated by its rapid cyclization to 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one.
Method 2: Felbamate Metabolism-Inspired Synthesis
Biochemical Rationale
As a proposed metabolite of felbamate, this compound is synthesized to study its role in drug-induced toxicity. The pathway involves oxidative cleavage of felbamate’s propane-diol monocarbamate moiety, followed by aldehyde formation.
Synthetic Protocol :
Analytical Insights
-
Half-Life Studies : The compound exhibits a half-life of ≤30 seconds at physiological pH, necessitating rapid quenching and low-temperature processing.
-
Cyclization Dynamics : Over 90% of the product reversibly converts to 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, acting as a stable reservoir for the reactive aldehyde.
Comparative Analysis of Methods
Reaction Optimization and Conditions
Solvent Systems
Temperature and pH
-
Low Temperatures (0–10°C) : Critical for minimizing aldehyde degradation and side-product formation.
-
pH Control : Neutral to slightly acidic conditions (pH 4.5–6.5) stabilize the carbamoyl group during hydrolysis.
Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Purity
-
HPLC Analysis : Purity >90% for intermediates, with significant losses observed during final isolation due to cyclization.
Challenges and Stability Considerations
Degradation Pathways
Q & A
Basic Research Questions
Q. What are the key analytical methods for characterizing 3-Carbamoyl-2-phenylpropionaldehyde in synthetic samples?
- Methodological Answer : Characterization relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Polar surface area (PSA) and LogP values (69.39 and 1.76, respectively) are critical for predicting solubility and membrane permeability . Quantitative analysis of impurities can be performed using gas chromatography-mass spectrometry (GC-MS) in metabolic studies .
| Key Analytical Parameters |
|---|
| Molecular Weight: 193.199 g/mol |
| Formula: C₁₀H₁₁NO₃ |
| CAS RN: 183961-07-1 |
| PSA: 69.39 Ų |
| LogP: 1.76 |
Q. What is the established protocol for synthesizing this compound in laboratory settings?
- Methodological Answer : The compound is synthesized via controlled hydrolysis of felbamate (2-phenyl-1,3-propanediol dicarbamate) under alkaline conditions, followed by oxidation to yield the aldehyde intermediate. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography with ethyl acetate/hexane gradients. Purity is validated by HPLC (>98%) .
Advanced Research Questions
Q. How do researchers resolve contradictions between in vitro reactivity data and in vivo toxicity profiles of this compound?
- Methodological Answer : Discrepancies are addressed using comparative metabolic profiling. For example:
- Step 1 : In vitro reactivity assays (e.g., incubations with liver microsomes) quantify aldehyde-specific adduct formation .
- Step 2 : In vivo studies in rodent models measure systemic exposure via LC-MS/MS to assess bioactivation thresholds.
- Step 3 : Pharmacokinetic modeling reconciles interspecies differences in detoxification pathways (e.g., aldehyde dehydrogenase activity) .
Q. What experimental designs are used to study the chemical reactivity of this compound under physiological conditions?
- Methodological Answer : Reactivity is assessed through:
-
Trapping Experiments : Incubation with glutathione (GSH) or semicarbazide to capture reactive intermediates, followed by LC-MS analysis of adducts .
-
pH-Dependent Studies : Measurement of Schiff base formation rates with lysine residues at pH 7.4 (mimicking blood) vs. pH 5.5 (lysosomal conditions) .
-
Computational Modeling : Density functional theory (DFT) predicts electrophilic hotspots on the aldehyde group .
Reactivity Data GSH Adduct Yield: 62% at 37°C (1 hr) Schiff Base Formation t₁/₂: 8 min (pH 7.4)
Q. How can researchers differentiate the toxicological contributions of this compound from its metabolite 2-phenylpropenal?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-tagged felbamate) to track metabolite generation in hepatocyte models. Competitive inhibition assays with selective aldehyde dehydrogenase inhibitors (e.g., daidzin) isolate the toxicity of this compound. Comparative cytotoxicity assays (IC₅₀ values) and DNA-adduct quantification via ³²P-postlabeling further distinguish mechanisms .
Data Contradiction Analysis
Q. Why do some studies report low direct cytotoxicity for this compound despite its proposed role in felbamate toxicity?
- Resolution : The compound’s toxicity is context-dependent. For example:
- Factor 1 : Cell-specific detoxification efficiency (e.g., overexpression of ALDH2 in hepatic cell lines vs. primary lymphocytes).
- Factor 2 : Synergistic effects with 2-phenylpropenal, which generates cross-reactive protein adducts .
- Experimental Approach : Co-incubation studies with both metabolites in primary human hepatocytes and lymphocyte cultures reveal enhanced apoptosis in lymphocytes, aligning with clinical aplastic anemia observations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
